m-Metolazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

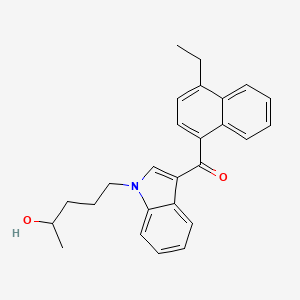

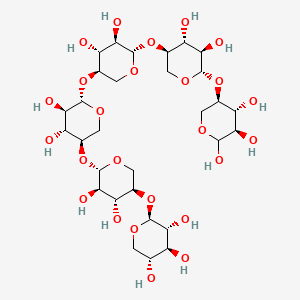

Metolazone is a diuretic, saluretic, and antihypertensive drug of the quinazoline class . It works by inhibiting sodium transport across the epithelium of the renal tubules, primarily at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This decreases sodium reabsorption and increases sodium, chloride, and water excretion . It is used to treat salt and water retention, causing edema accompanying congestive heart failure or kidney disease .

Molecular Structure Analysis

The crystal structure of Metolazone has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Metolazone crystallizes in space group P-1 with a = 8.1976(5), b = 14.4615(69), c = 16.0993(86) Å, α = 115.009(18), β = 90.096(7), γ = 106.264(4)°, V = 1644.52(9) Å 3, and Z = 4 .

Chemical Reactions Analysis

Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules, primarily at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action decreases sodium reabsorption and increases sodium, chloride, and water excretion .

Physical And Chemical Properties Analysis

Metolazone has the molecular formula C16H16ClN3O3S . It is only sparingly soluble in water, but more soluble in plasma, blood, alkali, and organic solvents . The crystal structure consists of alternating polar and hydrocarbon layers parallel to the ac-plane .

Applications De Recherche Scientifique

Treatment of Edema in Congestive Heart Failure (CHF)

m-Metolazone is primarily used in the treatment of edema associated with CHF. It helps to prevent fluid buildup by promoting diuresis, which is the increased production of urine. This is particularly beneficial in mild heart failure cases, where m-Metolazone can be used alone or in combination with other diuretics for more severe conditions .

Management of Hypertension

Another significant application of m-Metolazone is in the management of hypertension, or high blood pressure. As a diuretic, it aids in reducing the volume of blood, thereby lowering blood pressure levels. It’s often prescribed in conjunction with other medications to enhance blood pressure control .

Chronic Kidney Disease (CKD) and Nephrotic Syndrome

m-Metolazone is also utilized in the treatment of CKD and nephrotic syndrome. These conditions cause excess fluid retention, which can be managed with a combination of diet adjustments and diuretics like m-Metolazone. Its effectiveness even in reduced glomerular filtration rates makes it a valuable option for patients with renal impairment .

Diuretic Resistance in Advanced Heart Failure

In cases of advanced heart failure where patients exhibit resistance to loop diuretics, m-Metolazone can be used to overcome this challenge. It enhances the diuretic response and helps in managing clinical congestion and renal function in patients with advanced heart failure .

Pharmaceutical Analysis and Quality Control

m-Metolazone’s stability and presence in pharmaceutical formulations are assessed using chromatographic methods. These methods are crucial for ensuring the quality and efficacy of the drug in its dosage form, especially in the presence of its degradation products .

Comparative Studies in Diuretic Efficiency

Scientific research often involves comparative studies to evaluate the efficiency of different diuretics. m-Metolazone is frequently compared with other diuretics to assess its decongestive effect, especially in patients with heart failure who are resistant to other treatments .

Safety And Hazards

Propriétés

IUPAC Name |

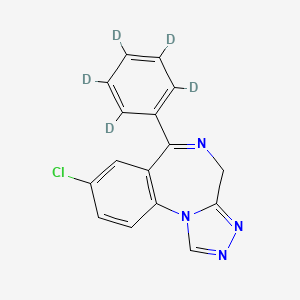

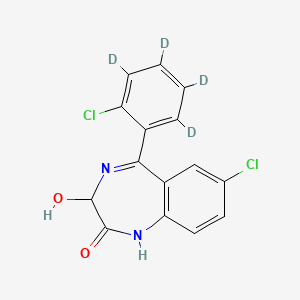

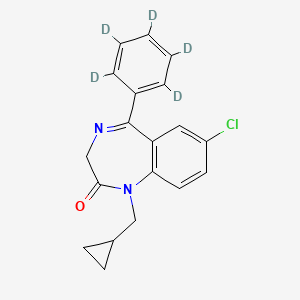

7-chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-4-3-5-11(6-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYCJRQUTXFDLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC(=C3)C)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Metolazone | |

CAS RN |

50869-25-5 |

Source

|

| Record name | m-Metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050869255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M5J89G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)